molecular formula C24H18OP+ B3177558 Bis(biphenyl-4-yl)phosphine oxide CAS No. 187344-95-2

Bis(biphenyl-4-yl)phosphine oxide

Cat. No.: B3177558
CAS No.: 187344-95-2
M. Wt: 353.4 g/mol
InChI Key: HIINCHWTPHSAGC-UHFFFAOYSA-N
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Description

Bis(biphenyl-4-yl)phosphine oxide is an organophosphorus compound with the chemical formula C24H19OP. It is characterized by the presence of two biphenyl groups attached to a central phosphorus atom, which is further bonded to an oxygen atom. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(biphenyl-4-yl)phosphine oxide typically involves the reaction of biphenyl-4-yl lithium with phosphorus trichloride, followed by oxidation. The reaction conditions often include:

    Solvent: Tetrahydrofuran (THF)

    Temperature: -78°C to room temperature

    Oxidizing Agent: Hydrogen peroxide or oxygen

The general reaction can be represented as:

2C6H5C6H4Li+PCl3(C6H5C6H4)2PCl+2LiCl2 \text{C}_6\text{H}_5\text{C}_6\text{H}_4\text{Li} + \text{PCl}_3 \rightarrow (\text{C}_6\text{H}_5\text{C}_6\text{H}_4)_2\text{PCl} + 2 \text{LiCl} 2C6​H5​C6​H4​Li+PCl3​→(C6​H5​C6​H4​)2​PCl+2LiCl

(C6H5C6H4)2PCl+H2O2(C6H5C6H4)2PO+HCl(\text{C}_6\text{H}_5\text{C}_6\text{H}_4)_2\text{PCl} + \text{H}_2\text{O}_2 \rightarrow (\text{C}_6\text{H}_5\text{C}_6\text{H}_4)_2\text{PO} + \text{HCl} (C6​H5​C6​H4​)2​PCl+H2​O2​→(C6​H5​C6​H4​)2​PO+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Bis(biphenyl-4-yl)phosphine oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of phosphine oxides with higher oxidation states.

    Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.

    Substitution: The biphenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, oxygen

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halogens, nitrating agents

Major Products Formed

    Oxidation: Higher oxidation state phosphine oxides

    Reduction: Bis(biphenyl-4-yl)phosphine

    Substitution: Various substituted biphenyl derivatives

Scientific Research Applications

Bis(biphenyl-4-yl)phosphine oxide is utilized in several scientific research fields:

    Chemistry: As a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore.

    Industry: Used in the synthesis of advanced materials, including polymers and composites.

Mechanism of Action

The mechanism of action of bis(biphenyl-4-yl)phosphine oxide involves its ability to coordinate with metal ions and participate in redox reactions. The phosphorus atom can act as a nucleophile, while the biphenyl groups provide steric hindrance and electronic effects that influence the compound’s reactivity. Molecular targets include transition metal complexes and reactive oxygen species.

Comparison with Similar Compounds

Similar Compounds

  • Triphenylphosphine oxide
  • Bis(diphenylphosphino)methane oxide
  • Bis(phenylphosphino)ethane oxide

Uniqueness

Bis(biphenyl-4-yl)phosphine oxide is unique due to its biphenyl groups, which provide enhanced stability and distinct electronic properties compared to other phosphine oxides. This makes it particularly valuable in applications requiring robust and stable ligands.

Properties

IUPAC Name

oxo-bis(4-phenylphenyl)phosphanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18OP/c25-26(23-15-11-21(12-16-23)19-7-3-1-4-8-19)24-17-13-22(14-18-24)20-9-5-2-6-10-20/h1-18H/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIINCHWTPHSAGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)[P+](=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18OP+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701277261
Record name Bis([1,1′-biphenyl]-4-yl)phosphine oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701277261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187344-95-2
Record name Bis([1,1′-biphenyl]-4-yl)phosphine oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701277261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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